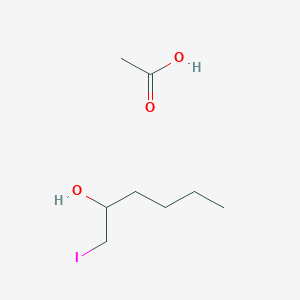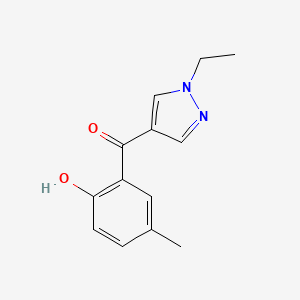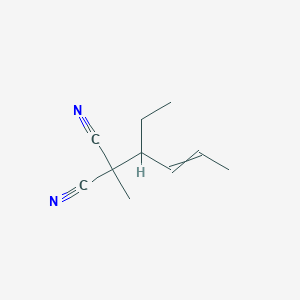
(Hex-4-en-3-yl)(methyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-4-en-3-yl)(methyl)propanedinitrile is an organic compound with a unique structure that includes a hexenyl group, a methyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-4-en-3-yl)(methyl)propanedinitrile typically involves the reaction of hex-4-en-3-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of hex-4-en-3-ol is replaced by the malononitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Hex-4-en-3-yl)(methyl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
(Hex-4-en-3-yl)(methyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hex-4-en-3-yl)(methyl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in electron transfer reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: A simpler compound with two nitrile groups.
Malononitrile: Another compound with two nitrile groups but a different structure.
Cyanoacetonitrile: Contains a nitrile group and is used in similar applications.
Uniqueness
(Hex-4-en-3-yl)(methyl)propanedinitrile is unique due to its hexenyl group, which imparts different chemical properties and reactivity compared to simpler nitrile compounds. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
832720-98-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-hex-4-en-3-yl-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H14N2/c1-4-6-9(5-2)10(3,7-11)8-12/h4,6,9H,5H2,1-3H3 |
InChI Key |
UYKRDMUGDMHBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC)C(C)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


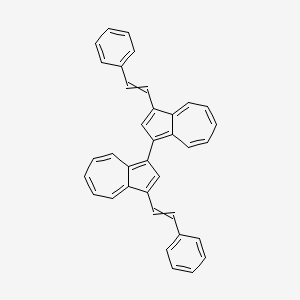

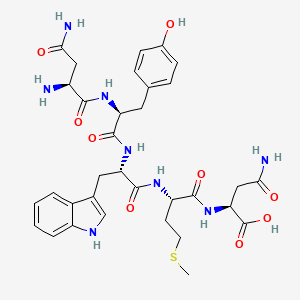
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
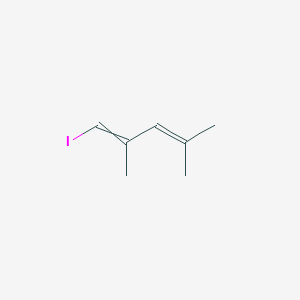
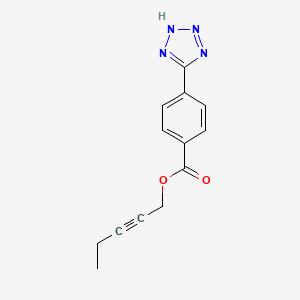
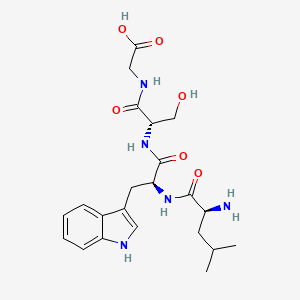
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
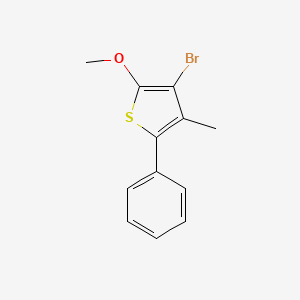
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
